1-(4-Hydroxyoxan-4-yl)ethanone
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Overview
Description
1-(4-Hydroxyoxan-4-yl)ethanone is a chemical compound that belongs to the class of ketones. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyoxan-4-yl)ethanone can be achieved through various methods. One common approach involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as distillation and recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyoxan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(4-Hydroxyoxan-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyoxan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The compound’s hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl)ethanone .
- Thiazole derivatives .
Uniqueness
1-(4-Hydroxyoxan-4-yl)ethanone is unique due to its specific structural features, such as the presence of a hydroxyl group on the tetrahydropyran ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Hydroxyoxan-4-yl)ethanone, also known as this compound, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
- Chemical Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- IUPAC Name : this compound
- Appearance : Liquid at room temperature
The compound features a hydroxyl group and an oxane ring, which are critical for its biological interactions and reactivity.
This compound exhibits its biological activity primarily through modulation of enzyme activity and interaction with various receptors. The presence of the hydroxyl group allows for potential hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Interaction : It can modulate receptor activity, influencing signal transduction pathways that affect cellular functions.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains, suggesting potential use as an antibacterial agent.
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 100 |
Escherichia coli | 15 | 100 |
Pseudomonas aeruginosa | 20 | 100 |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. For instance, a study evaluated the compound's effect on human breast cancer cells (MCF-7), revealing a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 70 |
50 | 50 |
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the effectiveness of formulations containing this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to the control group.
Case Study 2: Cancer Treatment
Another study explored the use of this compound in combination therapy for breast cancer. Patients receiving treatment with both traditional chemotherapy and the compound exhibited improved outcomes compared to those receiving chemotherapy alone.
Safety and Toxicity
While initial studies suggest promising biological activity, comprehensive toxicity assessments are crucial. Current data on the safety profile of this compound is limited, necessitating further investigation into its pharmacokinetics and long-term effects.
Properties
IUPAC Name |
1-(4-hydroxyoxan-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(9)2-4-10-5-3-7/h9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFFQCVSECOXEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.